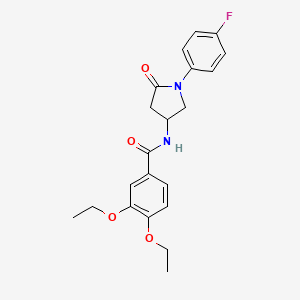
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as FPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.
作用机制
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the neurotransmitter that activates mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and induces a conformational change that increases the receptor's affinity for glutamate. This results in an increase in the receptor's activity, which leads to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on synaptic transmission and plasticity in various brain regions. The compound has been shown to enhance long-term potentiation (LTP), a process that underlies the formation of long-term memory. This compound has also been shown to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and addiction. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is its specificity for mGluR5, which allows for targeted manipulation of the receptor's activity. This compound has been shown to have high selectivity for mGluR5 over other glutamate receptors, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and its long-term effects on neuronal function and behavior are not well understood. Additionally, the synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
未来方向
Future research on 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide could focus on investigating the compound's potential applications in the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. Studies could also investigate the long-term effects of this compound on neuronal function and behavior. Additionally, the development of new compounds that target mGluR5 could lead to the discovery of novel treatments for neurological disorders.
合成方法
The synthesis of 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide involves a multistep process that begins with the preparation of 4-fluoro-1-nitrobenzene, which is then reduced to 4-fluoroaniline. The resulting compound is then reacted with 2-bromo-5-chloropyridine to form 4-fluoro-N-(2-bromo-5-chloropyridin-3-yl)aniline. This compound is then reacted with ethyl 3-oxopiperidine-4-carboxylate to form this compound. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to enhance the function of mGluR5, which is involved in regulating synaptic plasticity and transmission in the brain. This compound has been used in various studies to investigate the role of mGluR5 in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. This compound has also been used to study the mechanisms underlying synaptic plasticity and the formation of long-term memory.
属性
IUPAC Name |
3,4-diethoxy-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-3-27-18-10-5-14(11-19(18)28-4-2)21(26)23-16-12-20(25)24(13-16)17-8-6-15(22)7-9-17/h5-11,16H,3-4,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFJMWPVMXCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

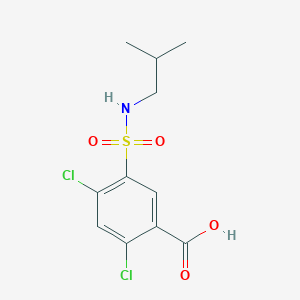
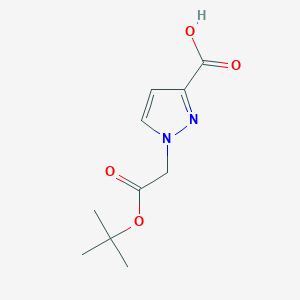
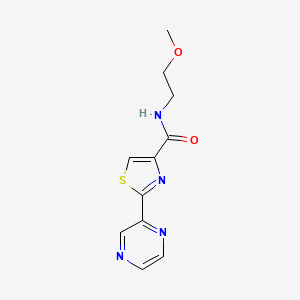
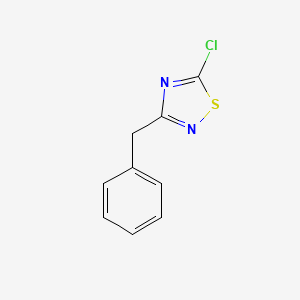
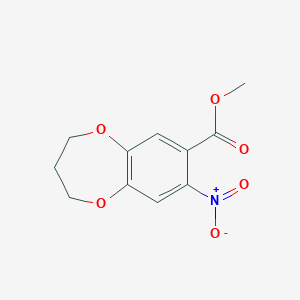
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
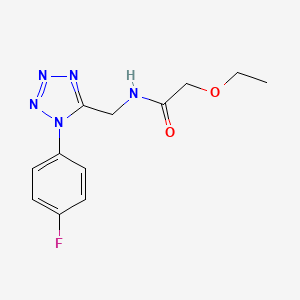

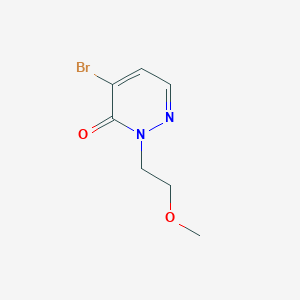
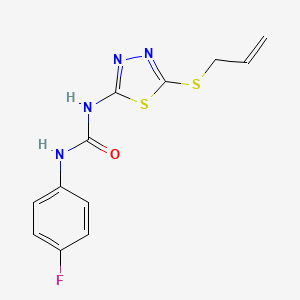
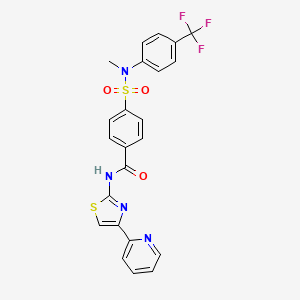

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)